molecular formula C14H13NO2 B12077476 6-(2-Methylbenzyl)nicotinic acid

6-(2-Methylbenzyl)nicotinic acid

Cat. No.: B12077476
M. Wt: 227.26 g/mol
InChI Key: WCUMPMAWRUGCNB-UHFFFAOYSA-N
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Description

Its molecular weight is approximately 137.14 g/mol . This compound combines features of both nicotinic acid (niacin) and a methyl-substituted benzene ring.

Preparation Methods

Synthetic Routes::

    Aromatic Substitution: One common synthetic route involves the aromatic substitution of nicotinic acid with 2-methylbenzyl chloride. The reaction occurs under basic conditions, leading to the formation of 6-(2-Methylbenzyl)nicotinic acid.

    Alternative Routes: Other methods include oxidative coupling or transition metal-catalyzed reactions.

Industrial Production:: While industrial-scale production details are scarce, laboratories typically synthesize this compound using the methods mentioned above.

Chemical Reactions Analysis

6-(2-Methylbenzyl)nicotinic acid participates in various reactions:

    Oxidation: It can undergo oxidation reactions, yielding products with modified functional groups.

    Reduction: Reduction of the carboxylic acid group may lead to different derivatives.

    Substitution: Substituents can be introduced at the benzene ring.

    Common Reagents: Reagents like sodium hydroxide (NaOH), thionyl chloride (SOCl₂), and metal catalysts play crucial roles.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Functional Group Manipulation: Its functional groups allow for diverse chemical modifications.

Biology and Medicine::

    Anti-inflammatory Properties: Studies explore its anti-inflammatory effects.

    Metabolism and Niacin Derivatives: It relates to niacin metabolism and its derivatives.

Industry::

    Agrochemicals: Investigated for agricultural purposes.

Mechanism of Action

The precise mechanism remains an active area of research. it likely involves interactions with specific receptors or enzymes, impacting cellular pathways.

Comparison with Similar Compounds

    Similar Compounds: Compare with nicotinic acid (niacin) and other methyl-substituted benzoic acids.

    Uniqueness: Highlight its distinct features, such as the methylbenzyl group.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

6-[(2-methylphenyl)methyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO2/c1-10-4-2-3-5-11(10)8-13-7-6-12(9-15-13)14(16)17/h2-7,9H,8H2,1H3,(H,16,17)

InChI Key

WCUMPMAWRUGCNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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